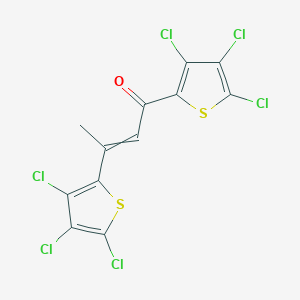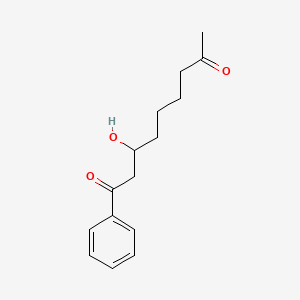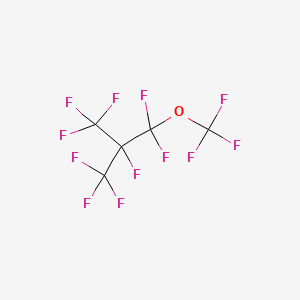
Diethyl (3-chlorobut-2-enoyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (3-chlorobut-2-enoyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobut-2-enoyl group attached to a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (3-chlorobut-2-enoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 3-chlorobut-2-enoyl chloride. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with 3-chlorobut-2-enoyl chloride to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Diethyl (3-chlorobut-2-enoyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chlorobut-2-enoyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used to generate the enolate ion from diethyl propanedioate.
3-Chlorobut-2-enoyl Chloride: Used as the alkylating agent in the synthesis of the compound.
Aqueous Hydrochloric Acid: Used for hydrolysis of the ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Substituted Monocarboxylic Acids: Formed through decarboxylation reactions.
科学的研究の応用
Diethyl (3-chlorobut-2-enoyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of diethyl (3-chlorobut-2-enoyl)propanedioate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in organic synthesis, the enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds .
類似化合物との比較
Similar Compounds
Diethyl Malonate: A similar compound with two ester groups and no additional substituents.
Diethyl (2-bromoethyl)malonate: Similar structure but with a bromoethyl group instead of a chlorobut-2-enoyl group.
Diethyl (2-chloroethyl)malonate: Similar structure but with a chloroethyl group instead of a chlorobut-2-enoyl group.
Uniqueness
Diethyl (3-chlorobut-2-enoyl)propanedioate is unique due to the presence of the 3-chlorobut-2-enoyl group, which imparts distinct reactivity and properties compared to other malonic esters. This makes it valuable in specific synthetic applications where such reactivity is desired .
特性
CAS番号 |
110014-13-6 |
|---|---|
分子式 |
C11H15ClO5 |
分子量 |
262.68 g/mol |
IUPAC名 |
diethyl 2-(3-chlorobut-2-enoyl)propanedioate |
InChI |
InChI=1S/C11H15ClO5/c1-4-16-10(14)9(11(15)17-5-2)8(13)6-7(3)12/h6,9H,4-5H2,1-3H3 |
InChIキー |
AIOQDZUFZLQJPY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C=C(C)Cl)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)


![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)



